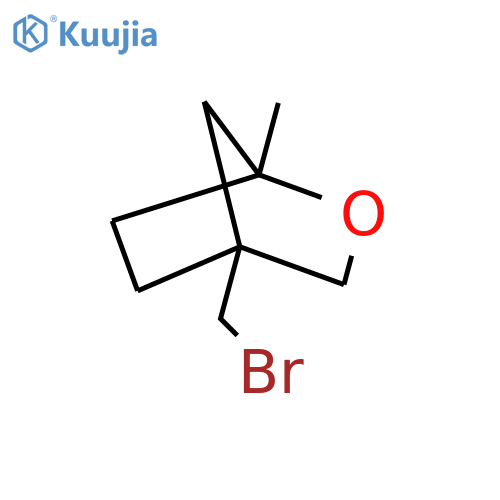Cas no 2416231-11-1 (4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane)

2416231-11-1 structure
商品名:4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane
CAS番号:2416231-11-1
MF:C8H13BrO
メガワット:205.092221975327
MDL:MFCD32668241
CID:5675136
PubChem ID:146155628
4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane 化学的及び物理的性質
名前と識別子
-
- EN300-26623991
- 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane
- 2416231-11-1
- 4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane
-
- MDL: MFCD32668241
- インチ: 1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6H2,1H3
- InChIKey: YNOHNVMVPLCTQI-UHFFFAOYSA-N
- ほほえんだ: BrCC12COC(C)(CC1)C2
計算された属性
- せいみつぶんしりょう: 204.01498g/mol
- どういたいしつりょう: 204.01498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26623991-0.25g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 0.25g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-26623991-10.0g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 10.0g |
$6450.0 | 2025-03-20 | |
| Enamine | EN300-26623991-0.5g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 0.5g |
$1170.0 | 2025-03-20 | |
| Enamine | EN300-26623991-1.0g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
| Enamine | EN300-26623991-0.1g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95.0% | 0.1g |
$518.0 | 2025-03-20 | |
| 1PlusChem | 1P028XZU-1g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 1g |
$1916.00 | 2024-05-22 | |
| Aaron | AR028Y86-2.5g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 2.5g |
$4068.00 | 2025-02-17 | |
| Aaron | AR028Y86-50mg |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 50mg |
$503.00 | 2025-02-17 | |
| Aaron | AR028Y86-10g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 10g |
$8894.00 | 2023-12-15 | |
| Aaron | AR028Y86-1g |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
2416231-11-1 | 95% | 1g |
$2088.00 | 2025-02-17 |
4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
2416231-11-1 (4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
